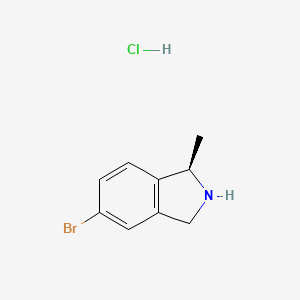

(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Description

(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride (CAS: 223595-18-4) is a chiral isoindoline derivative characterized by a bromine substituent at the 5-position, a methyl group at the 1-position, and a saturated dihydro-1H-isoindole core. Its (R)-enantiomeric configuration distinguishes it from racemic or (S)-forms, which may influence biological activity or crystallization behavior.

Properties

IUPAC Name |

(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-18-4 | |

| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-methyl-, hydrochloride, (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223595-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromination of Isoindoline Derivatives

Electrophilic bromination at the 5-position of isoindoline is a foundational step. Patent CN102558017A describes a bromination strategy using bromine in aqueous conditions at 0–5°C, followed by room-temperature stirring. This method avoids harsh reagents, achieving regioselectivity through sulfonation-directing groups. For example, intermediate 2-sulfonato-isoindoline derivatives undergo bromination with Br₂ in water, yielding 5-bromo products after deprotection.

Introduction of the Methyl Group

The 1-methyl substituent is introduced via alkylation of the isoindoline nitrogen. U.S. Patent US20080319205A1 highlights the use of methylating agents such as methyl iodide or dimethyl sulfate in aprotic solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). The reaction is conducted at 40–50°C to optimize nucleophilic substitution while minimizing side reactions.

Achieving the (R)-configuration necessitates asymmetric synthesis or chiral resolution. While direct enantioselective methods are not explicitly detailed in the cited patents, indirect strategies emerge:

Chiral Auxiliary-Mediated Synthesis

The use of (R)-pyrrolidine derivatives as chiral templates is inferred from U.S. Patent US20080319205A1, where (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester serves as a precursor. Reduction of this intermediate with selective reducing agents like Diisobutylaluminium hydride (DIBALH) preserves stereochemistry, yielding (R)-configured amines.

Reduction and Purification Strategies

Reductive Amination

Key to forming the 2,3-dihydro-1H-isoindole scaffold is reductive amination. Patent US20080319205A1 emphasizes the use of DIBALH in MTBE at 47–48°C, which reduces imine intermediates to amines with high efficiency. Compared to Lithium aluminium hydride (LAH), DIBALH offers milder conditions and avoids lengthy purification, enabling direct crystallization of the hydrochloride salt.

Purification via Crystallization

Crude (R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole is purified by hydrochloride salt formation. The product is crystallized from ethanol/water mixtures, achieving >96% purity (as reported in SigmaAldrich documentation). This step eliminates the need for silica gel chromatography, enhancing scalability.

Industrial-Scale Optimization

Solvent and Temperature Profiles

Industrial processes prioritize solvent recovery and safety. MTBE is favored for its low polarity and ease of removal, as noted in U.S. Patent US20080319205A1. Reaction temperatures are maintained below 50°C to control exothermicity during DIBALH addition.

The table below contrasts key parameters from cited patents:

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoindole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are carried out in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: The major products are substituted isoindole derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: The major products are N-oxides or other oxidized isoindole derivatives.

Reduction Reactions: The major products are reduced isoindole derivatives with modified ring structures.

Scientific Research Applications

Medicinal Chemistry

(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride serves as a crucial building block in the synthesis of bioactive compounds. Its unique structure allows for modifications that enhance pharmacological properties. It has been explored for:

- Antimicrobial Activity : Research indicates that derivatives of isoindole compounds exhibit promising antimicrobial effects against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Studies have demonstrated that certain isoindole derivatives can arrest the cell cycle and exhibit antiproliferative activity against human cancer cell lines .

Organic Synthesis

As a versatile intermediate, this compound is utilized in:

- Synthesis of Complex Molecules : It acts as a precursor for various heterocyclic compounds and complex organic molecules, facilitating the development of new materials and pharmaceuticals .

- Chiral Resolution Techniques : The compound's chirality is exploited in asymmetric synthesis to produce enantiomerically pure substances, which are essential in drug development .

Biological Research

The compound's interactions with biological targets make it valuable in biochemical research:

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these interactions helps predict pharmacokinetics and potential drug interactions.

Synthesis and Characterization

| Synthesis Method | Description | References |

|---|---|---|

| Cyclization | Formation of isoindole ring | |

| Chiral Resolution | Techniques like chromatography used | |

| Bromination | Key step in producing the brominated derivative |

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

- Antimicrobial Study :

- Anticancer Evaluation :

- Enzyme Interaction Analysis :

Mechanism of Action

The mechanism of action of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the isoindole ring play crucial roles in the binding affinity and specificity of the compound. The compound may inhibit or activate specific biological pathways by modulating the activity of its molecular targets.

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-1,1-dimethyl Analog

Compound : 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Key Differences :

- Substituents : Bromine at the 6-position (vs. 5-position in the target compound) and two methyl groups at the 1-position (vs. one methyl).

- Molecular Formula : C₁₀H₁₂BrN·HCl (vs. C₉H₁₀BrN·HCl for the target compound).

Implications : - The additional methyl group increases hydrophobicity, which may influence solubility and metabolic stability. Availability: Widely supplied by companies such as FORT ST Biotechnology and Zhejiang Haiqiang Chemical .

Halogen-Substituted Analogs: 5-Fluoro and 5-Nitro Derivatives

Compound 1 : 5-Fluoroisoindoline hydrochloride (CAS: 685565-15-5)

- Substituent : Fluorine at the 5-position.

- Molecular Formula : C₈H₈FN·HCl (MW: 173.62) .

Compound 2 : 5-Nitroisoindoline hydrochloride (CAS: 400727-69-7) - Substituent : Nitro group at the 5-position.

- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62) .

Comparison :

| Property | (R)-5-Bromo Target | 5-Fluoro Analog | 5-Nitro Analog |

|---|---|---|---|

| Halogen/Group | Bromine | Fluorine | Nitro |

| Molecular Weight | ~248.5* | 173.62 | 200.62 |

| Electron Effects | Moderate -I effect | Strong -I effect | Strong -M effect |

| Applications | Undisclosed | R&D (patented) | Hazardous (Xi) |

*Calculated based on C₉H₁₀BrN·HCl.

- The bromine atom’s larger atomic radius and polarizability may enhance van der Waals interactions compared to fluorine.

Alkyl-Substituted Isoindolines

Compound : 4- and 2-Decanyl-substituted analogs (e.g., 4-DPCA, 2-DPCA)

- Substituents : C₁₀H₂₁ chains at the 4- or 2-positions .

Comparison : - Hydrophobicity : Long alkyl chains drastically increase lipophilicity, making these analogs suitable for membrane-associated targets.

- Steric Effects : Bulkier substituents may hinder crystallization or enzymatic processing compared to the compact methyl group in the target compound.

Biological Activity

(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHBrClN

- Molecular Weight : 248.55 g/mol

- CAS Number : 223595-18-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects. Specific mechanisms include:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It shows potential in modulating receptors that are critical in neurotransmission and other physiological processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits selective cytotoxicity against various cancer cell lines. |

| Antimicrobial | Demonstrates efficacy against a range of bacterial strains. |

| Neuroprotective | Potential for protecting neuronal cells from oxidative stress. |

Anticancer Activity

A study evaluated the anticancer properties of this compound against human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Efficacy

Research highlighted the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Neuroprotection

In neuropharmacological studies, this compound exhibited protective effects on neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The compound significantly reduced cell death and preserved mitochondrial function.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to assess structure-activity relationships (SAR), leading to improved potency against targeted biological pathways.

Structure-Activity Relationship Studies

Table 1 summarizes some derivatives and their corresponding biological activities:

| Derivative | Biological Activity | IC50 Value (µM) |

|---|---|---|

| (R)-5-Bromo-1-methyl isoindole | Anticancer | 15 |

| (R)-5-Iodo-1-methyl isoindole | Antimicrobial | 25 |

| (R)-5-Chloro-1-methyl isoindole | Neuroprotective | 10 |

Q & A

Q. What are the recommended synthetic routes for (R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, and how can reaction conditions be optimized?

The synthesis of isoindole derivatives often involves coupling reactions, azide-alkyne cycloadditions, or halogenation steps. For example, a related brominated indole compound was synthesized via CuI-catalyzed click chemistry in a PEG-400/DMF solvent system, achieving a 50% yield after flash column chromatography (70:30 ethyl acetate/hexane) . Key parameters for optimization include catalyst loading (e.g., CuI), reaction time (12–24 hours), and solvent polarity. Monitoring via TLC (Rf ~0.3 in similar systems) and purification via column chromatography are critical for isolating the enantiomerically pure (R)-form. Post-synthesis, residual solvents like DMF should be removed under vacuum at elevated temperatures (e.g., 90°C) .

Q. How should researchers characterize the purity and stereochemistry of this compound?

Methodological characterization involves:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, indole derivatives exhibit characteristic aromatic proton shifts (δ 7.0–7.5 ppm) and methyl group signals (δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peaks) with an error margin <5 ppm .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) to confirm the (R)-configuration .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural elucidation?

When crystallographic data conflict with spectroscopic or computational models (e.g., unexpected bond angles or enantiomeric purity), use:

- SHELX Software Suite : Refine structures against high-resolution data using SHELXL for small molecules. For enantiomer validation, employ the Flack parameter or Hamilton R-factor tests .

- Complementary Techniques : Pair X-ray diffraction with circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configuration .

- Data Transparency : Adhere to open-data practices by depositing raw crystallographic data in repositories like the Cambridge Structural Database, enabling peer validation .

Q. How can researchers investigate the biological activity of this compound in neurological or oncological models?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT or protein kinases, as seen in related indole-based inhibitors .

- In Vitro Assays : Test cytotoxicity (e.g., IC via MTT assay) in glioblastoma (U87) or neuronal cell lines. For example, similar compounds enhanced survival in SCID mice with implanted U87 cells via protein kinase C modulation .

- Mechanistic Studies : Employ Western blotting or ELISA to quantify downstream biomarkers (e.g., phosphorylated Akt or MAPK) after compound exposure .

Q. What methodologies address discrepancies in pharmacological data (e.g., varying IC values across studies)?

- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Variability in assay conditions (e.g., ATP levels in kinase assays) often explains conflicting results .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects or enantiomeric impurities) .

- Quality Control : Re-synthesize the compound under controlled conditions and re-test activity to rule out batch-to-batch variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.